N-(3,4-dimethylphenyl)-2-imino-6-nitro-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-2-imino-6-nitro-2H-chromene-3-carboxamide is an organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-imino-6-nitro-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the nitro group through nitration reactions. The imino group can be introduced via condensation reactions with appropriate amines, and the carboxamide group is often formed through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-imino-6-nitro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imino derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-imino-6-nitro-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-imino-6-nitro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The imino group may interact with enzymes or receptors, modulating their activity. The overall effect of the compound depends on the balance between these interactions and the cellular context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2-imino-6-nitro-2H-chromene-3-carboxamide
- N-(3,5-dimethylphenyl)-2-imino-6-nitro-2H-chromene-3-carboxamide
Uniqueness
N-(3,4-dimethylphenyl)-2-imino-6-nitro-2H-chromene-3-carboxamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the nitro, imino, and carboxamide groups also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C18H15N3O4 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-imino-6-nitrochromene-3-carboxamide |
InChI |
InChI=1S/C18H15N3O4/c1-10-3-4-13(7-11(10)2)20-18(22)15-9-12-8-14(21(23)24)5-6-16(12)25-17(15)19/h3-9,19H,1-2H3,(H,20,22) |
InChI Key |
MAOUUKHSGQQZMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.